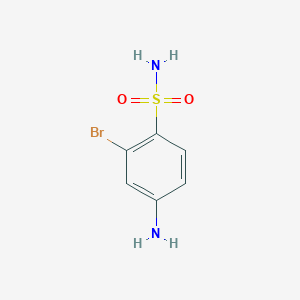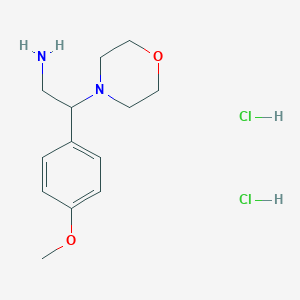
2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine 2hcl
Overview
Description
2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine 2HCl, also known as 4-O-methylhonokiol, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is a derivative of honokiol, a natural product found in the bark of Magnolia trees. In
Scientific Research Applications
Pharmacological and Chemical Interest
- Morpholine Derivatives : Morpholine, an aromatic organic heterocycle with a nitrogen and an oxygen atom, is foundational in the development of various compounds with significant pharmacological activities. Research has shown that morpholine derivatives exhibit a broad spectrum of pharmacological profiles, making them of keen interest in drug design and synthesis. This is particularly relevant for 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine 2hcl, as it potentially shares these pharmacological properties due to its morpholine core. Additionally, the review highlights the importance of pyrans and their analogues, which hold a prime position due to their diverse applications across biochemical and pharmacological fields (Asif & Imran, 2019).
Chemical Synthesis and Medicinal Chemistry
- Piperazine and Morpholine Analogues : The chemical synthesis and pharmaceutical applications of piperazine and morpholine analogues are areas of active investigation. These compounds, including structures similar to this compound, are known for their broad spectrum of pharmaceutical applications. Recent advancements in synthetic methodologies have facilitated the development of novel derivatives, showcasing their potent pharmacophoric activities and underscoring their significance in medicinal chemistry (Mohammed et al., 2015).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with aralkylamine dehydrogenase light chain and heavy chain . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.
Mode of Action
It is suggested that the compound may damage the cell morphology and membrane integrity in a dose-dependent manner .
Biochemical Pathways
The compound is suggested to be involved in the O-GlcNAc pathway, a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function . This pathway is a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .
Result of Action
It is suggested that the compound may contribute to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
Biochemical Analysis
Cellular Effects
The effects of 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been shown to enhance mitochondrial protein O-GlcNAcylation, which contributes to improved mitochondrial network homeostasis, cellular bioenergetics, and stress response under ischemic-like conditions . This enhancement can lead to increased cell survival and function. In other cell types, 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride may influence cell signaling pathways, gene expression, and cellular metabolism, leading to various physiological outcomes.
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride exerts its effects through several mechanisms. One key mechanism is the enhancement of O-GlcNAcylation on mitochondrial proteins, which is a nutrient-driven post-translational modification that links metabolism to cellular function . This modification can improve mitochondrial homeostasis and bioenergy, and inhibit mitochondrial apoptosis pathways, leading to increased cell survival under stress conditions. Additionally, this compound can interact with specific binding sites on enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride has been observed to maintain enhanced mitochondrial function and cellular bioenergetics, suggesting sustained benefits in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride in animal models vary with different dosages. At lower doses, this compound has been shown to improve neuronal tolerance to ischemia and enhance mitochondrial function . At higher doses, there may be potential toxic or adverse effects, such as disruption of normal cellular processes and induction of apoptosis. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential risks.
Metabolic Pathways
2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride is involved in several metabolic pathways, particularly those related to glucose metabolism and energy homeostasis. This compound can interact with enzymes in the hexosamine biosynthesis pathway, leading to increased O-GlcNAcylation of proteins . This interaction can affect metabolic flux and metabolite levels, ultimately influencing cellular energy balance and function.
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . This distribution is crucial for its activity and function, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine dihydrochloride is primarily within the mitochondria, where it enhances protein O-GlcNAcylation and improves mitochondrial function . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches the mitochondria and exerts its effects on mitochondrial proteins and pathways.
properties
IUPAC Name |
2-(4-methoxyphenyl)-2-morpholin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15;;/h2-5,13H,6-10,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVKYGDKEXSIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)N2CCOCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



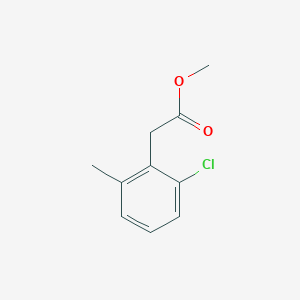
![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)
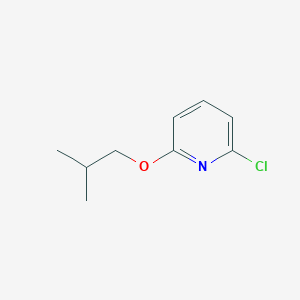
![3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039460.png)
![methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate](/img/structure/B3039464.png)
![2-Benzyl-2,6-diazaspiro[4.5]decane](/img/structure/B3039465.png)
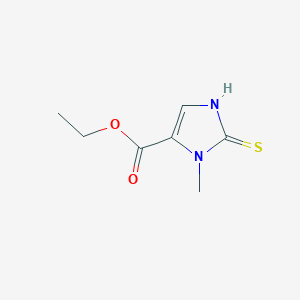
![N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine](/img/structure/B3039467.png)
![1-(4-chlorophenyl)-1H-[1,2,3,4]tetraazolo[1,5-a]quinolin-10-ium tetrafluoroborate](/img/structure/B3039469.png)


![2-(Pyridin-3-yl)-2-[(thien-2-yl)sulfonyl]ethylamine dihydrochloride](/img/structure/B3039474.png)

